molecular formula C8H13NOS2 B2691696 N-(1,4-Dithian-2-ylmethyl)prop-2-enamide CAS No. 1602453-35-9

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide

Cat. No. B2691696
CAS RN: 1602453-35-9
M. Wt: 203.32
InChI Key: LTKHLAPRBRMWPK-UHFFFAOYSA-N
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Description

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1,4-Dithian-2-ylmethyl)prop-2-enamide is not fully understood. However, studies have shown that this compound can interact with certain enzymes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that N-(1,4-Dithian-2-ylmethyl)prop-2-enamide can have various biochemical and physiological effects. These effects include the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,4-Dithian-2-ylmethyl)prop-2-enamide in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. Additionally, this compound has been shown to have potential applications in various fields, including medicinal chemistry and material science. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(1,4-Dithian-2-ylmethyl)prop-2-enamide. These include investigating its potential as an anticancer agent, as well as its ability to inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new synthetic methods for the production of N-(1,4-Dithian-2-ylmethyl)prop-2-enamide may lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

The synthesis of N-(1,4-Dithian-2-ylmethyl)prop-2-enamide involves the reaction of 2-propenamide with 1,4-dithiane-2-carboxaldehyde in the presence of a base catalyst. The reaction proceeds via the formation of an iminium intermediate, which is subsequently reduced to yield N-(1,4-Dithian-2-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds due to its unique chemical properties. In medicinal chemistry, N-(1,4-Dithian-2-ylmethyl)prop-2-enamide has been investigated for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes. In material science, this compound has been used as a precursor for the synthesis of various polymers and materials.

properties

IUPAC Name

N-(1,4-dithian-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHLAPRBRMWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CSCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dithian-2-ylmethyl)prop-2-enamide

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